molecular formula C12H15NOS2 B12539712 N-(2-methyl-1,3-dithian-5-yl)benzamide CAS No. 667866-38-8

N-(2-methyl-1,3-dithian-5-yl)benzamide

Cat. No.: B12539712
CAS No.: 667866-38-8
M. Wt: 253.4 g/mol
InChI Key: YFNZJUXBBHRTJK-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) and Dithiane Chemical Space

N-(2-methyl-1,3-dithian-5-yl)benzamide is structurally defined by a benzamide group linked to a 2-methyl-1,3-dithiane (B1361393) ring at the 5-position. The benzamide portion consists of a benzene (B151609) ring attached to an amide functional group (-CONH-). This moiety is a cornerstone in medicinal chemistry. The 1,3-dithiane (B146892) is a six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3. The methyl group at the 2-position of the dithiane ring is a key feature. This unique combination of a biologically active pharmacophore and a versatile synthetic building block suggests a rich, yet underexplored, area for chemical and biological investigation.

Significance of the Benzamide Moiety in Chemical Biology and Medicinal Chemistry

The benzamide moiety is a privileged scaffold in drug discovery and medicinal chemistry, found in a wide array of therapeutic agents. researchgate.netmdpi.com Its prevalence stems from its ability to form stable hydrogen bonds and participate in various intermolecular interactions, making it an excellent structural motif for binding to biological targets such as enzymes and receptors. researchgate.netnih.gov

Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

Anticancer agents: Many benzamide-containing compounds have been developed as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs. nih.govnih.gov

Antimicrobial agents: Substituted benzamides have shown potent antibacterial and antifungal properties. nanobioletters.com

Enzyme inhibitors: Benzamides are known to inhibit various enzymes, including acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com They also act as inhibitors of lipoxygenase and carbonic anhydrase. nih.govmdpi.com

Antipsychotics and antiemetics: The benzamide structure is central to several drugs used to treat psychosis and nausea.

The versatility of the benzamide moiety allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The continued synthesis and research of benzamide analogues underscore their importance in the development of new therapeutic agents. researchgate.net

Role of the 1,3-Dithiane Scaffold in Synthetic Chemistry and Biological Interactions

The 1,3-dithiane ring system is a highly valuable tool in modern organic synthesis. Its primary role is that of a "masked" carbonyl group or an acyl anion equivalent. nih.gov This functionality, often referred to as "umpolung" (polarity reversal), allows for the formation of carbon-carbon bonds that would otherwise be challenging to achieve. The protons on the carbon between the two sulfur atoms are acidic and can be removed by a strong base, creating a nucleophilic center that can react with various electrophiles. researchgate.net

Key synthetic applications of 1,3-dithianes include:

Protection of carbonyl groups: Aldehydes and ketones can be protected as 1,3-dithianes, which are stable to a wide range of reaction conditions. mdpi.com

Synthesis of ketones and aldehydes: Alkylation of the 2-lithio-1,3-dithiane followed by deprotection provides a facile route to complex ketones and aldehydes.

Natural product synthesis: The 1,3-dithiane methodology has been instrumental in the total synthesis of numerous complex natural products. nih.gov

While the primary significance of 1,3-dithianes has been in synthetic chemistry, there is growing interest in their biological activities. The sulfur-containing ring can participate in interactions with biological targets, and derivatives of 1,3-dithiane have been explored for various therapeutic applications.

Overview of Current Academic Research Trajectories for this compound Analogues

Direct research on this compound is not extensively documented in publicly available literature. However, the research trajectories of its analogues, broadly defined as other substituted benzamides and dithiane derivatives, are very active.

Current research on benzamide analogues focuses on:

Multi-target drug design: Developing single molecules that can interact with multiple biological targets to treat complex diseases like cancer and neurodegenerative disorders. mdpi.com

Novel enzyme inhibitors: Synthesizing and evaluating new benzamide derivatives as inhibitors of enzymes such as histone deacetylases, lipoxygenases, and various proteases. nih.govnih.govnih.gov

Pesticidal and herbicidal agents: Exploring the use of benzamide derivatives in agriculture as effective and biodegradable pesticides. nih.gov

Research involving 1,3-dithiane analogues continues to explore:

New synthetic methodologies: Developing milder and more efficient methods for the formation and deprotection of dithianes.

Asymmetric synthesis: Utilizing chiral dithianes to control stereochemistry in complex molecule synthesis.

Bioisosteric replacement: Using the dithiane scaffold as a bioisostere for other functional groups to modulate the biological activity of known drugs.

The convergence of these two research streams in a molecule like this compound suggests a promising, yet largely untapped, area of investigation.

Identification of Key Research Gaps and Opportunities for this compound

The most significant research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and biological evaluation. This presents a number of opportunities for future research:

Synthesis and Characterization: The development of a robust and efficient synthetic route to this compound and its derivatives is a primary research opportunity. Detailed spectroscopic and crystallographic characterization would provide a foundational understanding of its molecular structure.

Biological Screening: A comprehensive screening of the compound against a wide range of biological targets is warranted. Given the known activities of the benzamide moiety, initial investigations could focus on its potential as an anticancer, antimicrobial, or enzyme inhibitory agent.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues, with modifications to both the benzamide and dithiane rings, would be crucial for establishing structure-activity relationships. This would guide the design of more potent and selective compounds.

Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and to understand the binding interactions of this compound with these targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

667866-38-8

Molecular Formula

C12H15NOS2

Molecular Weight

253.4 g/mol

IUPAC Name

N-(2-methyl-1,3-dithian-5-yl)benzamide

InChI

InChI=1S/C12H15NOS2/c1-9-15-7-11(8-16-9)13-12(14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14)

InChI Key

YFNZJUXBBHRTJK-UHFFFAOYSA-N

Canonical SMILES

CC1SCC(CS1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(2-methyl-1,3-dithian-5-yl)benzamide

A primary disconnection of the target molecule is at the amide bond, a common and reliable retrosynthetic step. This bond can be formed through the reaction of a carboxylic acid derivative and an amine. This leads to two key synthons: a benzoyl equivalent and a 2-methyl-1,3-dithian-5-amine equivalent.

Further disconnection of the 2-methyl-1,3-dithian-5-amine intermediate involves breaking the carbon-sulfur bonds of the dithiane ring. This reveals a dithiolic precursor, such as 1,3-propanedithiol (B87085), and a three-carbon electrophilic fragment containing the amine functionality. The 2-methyl group can be introduced via an appropriate aldehyde or its equivalent during the formation of the dithiane ring.

Development of Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be envisioned for the synthesis of this compound. A convergent approach would involve the separate synthesis of the benzamide (B126) and dithiane fragments, followed by their coupling. Conversely, a divergent approach would start from a common intermediate that is later elaborated to introduce the necessary functional groups.

Synthesis of the 1,3-Dithiane (B146892) Core Structure

The formation of the 1,3-dithiane ring is a cornerstone of this synthesis. 1,3-Dithianes are typically prepared by the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol. scribd.comorgsyn.org This reaction serves as a method for protecting carbonyl groups but also as a key step in "umpolung" chemistry, where the normal polarity of the carbonyl carbon is inverted. scribd.comyoutube.com

For the target molecule, the 1,3-dithiane core can be constructed from an appropriately substituted three-carbon aldehyde. The reaction of 1,3-propanedithiol with an aldehyde in the presence of an acid catalyst, such as boron trifluoride etherate, yields the corresponding 1,3-dithiane derivative. orgsyn.org The use of 2-methylmalonaldehyde or a related precursor would introduce the required methyl group at the 2-position of the dithiane ring.

ReactantsCatalystProductReference
Carbonyl Compound, 1,3-PropanedithiolAcid Catalyst1,3-Dithiane scribd.com
Methylal, 1,3-PropanedithiolBoron trifluoride etherate, Glacial acetic acid1,3-Dithiane orgsyn.org

Amidation Reactions for Benzamide Moiety Formation

The formation of the benzamide linkage is a critical step in the synthesis. Traditional methods for amide bond formation often involve the activation of a carboxylic acid, such as benzoic acid, to a more reactive species like an acyl chloride or an activated ester. researchgate.netucl.ac.uk This activated intermediate then readily reacts with an amine, in this case, the 2-methyl-1,3-dithian-5-amine, to form the desired amide.

A variety of modern coupling reagents have been developed to facilitate this transformation under milder conditions and with higher efficiency. ucl.ac.uk These include carbodiimides and phosphonium-based reagents. acs.org Furthermore, catalytic methods for direct amidation of carboxylic acids with amines are gaining prominence, offering a more atom-economical approach. ucl.ac.uknih.gov For instance, titanium(IV) chloride has been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov

Reagent 1Reagent 2Coupling Agent/CatalystProductReference
Carboxylic AcidAmineActivating Agent (e.g., EDC, HATU)Amide ucl.ac.uk
Carboxylic AcidAmineTiCl4Amide nih.gov
Carboxylic AcidAmineN-chlorophthalimide, TriphenylphosphineAmide acs.org

Strategies for Stereoselective Synthesis of Dithiane Derivatives

When considering the synthesis of substituted 1,3-dithianes, the potential for stereoisomerism arises. If the substitution pattern allows for stereocenters, developing stereoselective methods becomes crucial. For this compound, the C5 position of the dithiane ring is a stereocenter.

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral dithiane derivatives. rsc.org For example, the conjugate addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes has been achieved with high enantioselectivity using a bifunctional thiourea-based organocatalyst. rsc.org This type of strategy could be adapted to install the amine functionality at the C5 position with stereocontrol. Another approach involves the stereoselective oxidation of the sulfur atoms in the dithiane ring to create chiral sulfoxides, which can then direct further transformations. acs.org

ReactantsCatalystOutcomeReference
2-carboxythioesters-1,3-dithiane, NitroalkenesQuinine-derived thioureaEnantioselective conjugate addition rsc.org

Exploration of Novel Synthetic Approaches and Catalyst Systems

Beyond traditional linear and convergent syntheses, the development of novel synthetic methodologies offers more efficient and environmentally benign routes to complex molecules.

Multicomponent Reactions Incorporating Benzamide and Dithiane Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, are highly desirable for their efficiency and atom economy. researchgate.netbeilstein-journals.orgnih.gov While a specific MCR for this compound is not explicitly reported, the principles of MCRs can be applied to design a potential one-pot synthesis.

One could envision a scenario where a precursor to the 1,3-dithiane, an amine source, and a benzoyl equivalent are combined under conditions that promote their sequential or concerted reaction. For example, a reaction involving an aldehyde, 1,3-propanedithiol, an amine, and benzoic acid or a derivative could potentially be orchestrated. The development of new catalytic systems is often key to the success of such complex transformations. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of the core 1,3-dithiane structure of this compound can be approached with several green chemistry principles in mind. The traditional synthesis of 1,3-dithianes involves the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol. Greener alternatives to this process focus on the use of more environmentally benign catalysts and solvent systems.

One of the key green chemistry strategies applicable to the synthesis of the 1,3-dithiane precursor is the use of water as a solvent. Research has demonstrated that the thioacetalization of carbonyl compounds can be efficiently carried out in water, which is a significant improvement over volatile organic solvents. organic-chemistry.org For instance, the use of a Lewis acid-surfactant-combined catalyst like copper bis(dodecyl sulfate) allows for high chemoselectivity and yield in an aqueous medium. organic-chemistry.org Another approach involves the use of a catalytic amount of iodine in water, which also promotes the formation of 1,3-dithianes under mild conditions. organic-chemistry.org

Furthermore, the use of reusable solid acid catalysts represents another advancement in the green synthesis of 1,3-dithianes. Catalysts such as tungstate (B81510) sulfuric acid supported on silica (B1680970) gel have been shown to be highly efficient for the solvent-free synthesis of 1,3-dithianes and can be recovered and reused multiple times without a significant loss of activity. researchgate.net This not only reduces waste but also simplifies the purification process. The application of microwave irradiation in conjunction with solid catalysts like Montmorillonite K-10 clay has also been reported to accelerate the formation of similar heterocyclic systems, often leading to higher yields in shorter reaction times and under solvent-free conditions. nih.gov

The amide bond formation to yield the final this compound can also be optimized for greenness. The use of coupling reagents is common, but they often generate stoichiometric amounts of byproducts that can be difficult to remove. Catalytic methods for amide bond formation are therefore highly desirable. While specific examples for this exact molecule are not prevalent, the general trend in peptide and amide synthesis is moving towards enzymatic catalysis or the use of more atom-economical activating agents. unibo.itsemanticscholar.org

A hypothetical green synthesis of this compound could, therefore, involve the initial formation of 2-methyl-1,3-dithian-5-one (B14006412) using a recyclable solid acid catalyst under solvent-free conditions. Subsequent reductive amination to form 2-methyl-1,3-dithian-5-amine, followed by a green-optimized acylation with a benzoic acid derivative, would complete the synthesis.

Catalyst/MethodSolventKey Green AdvantageReference
IodineWaterUse of a non-toxic, readily available solvent. organic-chemistry.org
Copper bis(dodecyl sulfate)WaterHigh chemoselectivity and catalyst reusability in an aqueous medium. organic-chemistry.org
Tungstate Sulfuric AcidSolvent-freeReusable solid acid catalyst, eliminating the need for a solvent. researchgate.net
Microwave Irradiation/ClaySolvent-freeAccelerated reaction rates and reduced energy consumption. nih.gov

Derivatization Strategies for this compound

The derivatization of this compound can be approached by modifying either the benzamide aromatic ring or the dithiane ring system. These modifications can be used to explore the structure-activity relationship of the molecule for various applications.

The benzamide aromatic ring is a common target for modification to tune the electronic and steric properties of the molecule. A variety of substituents can be introduced onto the phenyl ring of the benzoyl group. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed, although the directing effects of the amide group must be considered.

For instance, a series of N-substituted benzamide derivatives have been synthesized with various substituents on the benzamide ring to evaluate their biological activities. researchgate.net In these studies, different functional groups such as nitro, chloro, and methoxy (B1213986) groups were introduced at various positions on the aromatic ring. The synthesis of these derivatives often involves the coupling of a substituted benzoic acid with the desired amine.

Substituent on Benzamide RingPotential Synthetic MethodReference for Analogue
Nitro (e.g., 4-nitro)Nitration of benzoic acid followed by activation and amidation. researchgate.net
Chloro (e.g., 4-chloro)Acylation with 4-chlorobenzoyl chloride. researchgate.net
Methoxy (e.g., 4-methoxy)Acylation with 4-methoxybenzoyl chloride. nih.gov
Fluoro (e.g., 3-fluoro)Acylation with 3-fluorobenzoyl chloride. nih.gov

The 1,3-dithiane ring offers several positions for functionalization. The most common site for derivatization is the C2 position, which can be deprotonated with a strong base like n-butyllithium to form a stabilized carbanion. This nucleophilic carbon can then react with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to introduce new substituents. organic-chemistry.org

While the target molecule already has a methyl group at the C2 position, further functionalization at other positions on the dithiane ring is also possible, although less common. Oxidation of the sulfur atoms to sulfoxides or sulfones can also be performed, which would significantly alter the polarity and geometry of the dithiane ring.

Reaction TypeReagentProduct TypeReference for Analogue
Alkylation at C2n-BuLi, then R-X2-Alkyl-2-methyl-1,3-dithiane derivative organic-chemistry.org
Reaction with Epoxide at C2n-BuLi, then epoxide2-(Hydroxyalkyl)-2-methyl-1,3-dithiane derivative organic-chemistry.org
Oxidation of SulfursOxidizing agent (e.g., m-CPBA)1,3-Dithiane-1,3-dioxide derivativeN/A

The this compound scaffold can be incorporated into larger molecular constructs, such as bioconjugates, through the use of appropriate linker chemistry. The dithiane moiety itself can act as a cleavable linker, as disulfide bonds are known to be cleaved under the reducing conditions found inside cells. njbio.com This property is often exploited in the design of drug delivery systems.

Alternatively, a linker can be attached to either the benzamide or the dithiane portion of the molecule. For example, a functional group suitable for conjugation, such as a carboxylic acid, an amine, or an alkyne, could be introduced onto the benzamide aromatic ring. This functionalized molecule could then be coupled to another molecule of interest, such as a peptide, an oligonucleotide, or a fluorescent tag.

Heterotrifunctional linkers have also been developed that allow for the site-specific attachment of two different molecules, which could be a strategy to create dual-acting conjugates based on the this compound core. semanticscholar.org The choice of linker will depend on the desired properties of the final conjugate, such as its stability and the mechanism of release of the active molecule. ub.edunih.govresearchgate.nettcichemicals.com

Linker TypeAttachment PointCleavage StrategyReference for Concept
DisulfideDithiane ringReduction njbio.com
Peptide LinkerFunctionalized benzamide ringEnzymatic cleavage tcichemicals.com
Hydrazone LinkerFunctionalized benzamide ringpH-sensitive hydrolysis njbio.com
Click Chemistry Handle (e.g., alkyne)Functionalized benzamide ringCopper-catalyzed or strain-promoted cycloaddition nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Benzamide (B126) Moiety and its Impact on Biological Recognition

The benzamide portion of the molecule serves as a critical interaction domain with biological targets. Modifications to this moiety, both on the aromatic ring and the amide linker, can profoundly influence binding affinity and efficacy.

Substituent Effects on Aromatic Ring Positions (e.g., electronic, steric)

The nature and position of substituents on the benzamide's phenyl ring are pivotal in modulating biological activity. These effects are broadly categorized as electronic and steric.

Electronic Effects: Substituents can be either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which alter the electron density of the aromatic ring.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) increase the electron density of the ring, making it more nucleophilic. acs.orgnih.gov This can enhance interactions with electron-deficient pockets in a receptor.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-COR) decrease the ring's electron density. acs.orgresearchgate.net In some contexts, EWGs can diminish activity, while in others, they may be crucial for forming specific hydrogen bonds or other polar interactions. For instance, studies on some benzamide series have shown that the presence of a chlorine atom or a nitro-group on the benzene (B151609) ring can significantly decrease anti-proliferative activity. nih.gov

Steric Effects: The size and shape of a substituent (its steric bulk) influence how the molecule fits into a binding site.

A bulky substituent can either create a favorable van der Waals interaction, enhancing affinity, or cause a steric clash that prevents optimal binding.

The position of the substituent is also critical. In many benzamide-based ligands, substitutions at the para (4-) and meta (5-) positions are particularly sensitive, affecting how the molecule orients itself within the receptor. nih.gov Research on certain benzamide derivatives has shown that less steric hindrance attached to the aniline (B41778) part of the molecule may lead to increased activity by reducing obstacles to receptor binding. nih.gov

The interplay between electronic and steric effects is summarized in the table below.

N-Substitution Patterns and their Influence

Modification of the amide nitrogen (N-substitution) directly alters the hydrogen bonding capability and conformational flexibility of the linker region between the dithiane and phenyl rings.

Primary vs. Secondary Amides: The parent compound is a secondary amide, possessing one hydrogen atom on the amide nitrogen. This hydrogen is a crucial hydrogen bond donor. Replacing it (creating a tertiary amide) removes this donor capacity, which can be detrimental to binding if that interaction is essential. Conversely, some studies have found that converting a primary amide to a secondary methyl amide can enhance potency. acs.org

Nature of the N-Substituent: Introducing different groups on the nitrogen can impact activity. For example, in studies of N-substituted benzimidazole (B57391) carboxamides, N-methyl substituted derivatives showed promising activity. nih.gov The size and nature of the substituent can influence the molecule's conformation and ability to fit into a binding site. nih.gov

Elucidation of the Dithiane Ring's Structural Contributions to Activity

Conformational Analysis of the 1,3-Dithiane (B146892) Ring in Ligand-Target Complexes

The 1,3-dithiane ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize steric strain. researchgate.netwikipedia.org Computational and crystallographic studies confirm that this is the lowest energy state. researchgate.net In this conformation, substituents at each carbon can be oriented in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

The precise conformation is critical for biological activity as it dictates the three-dimensional presentation of the pharmacophore elements to the receptor. The longer carbon-sulfur bonds compared to carbon-carbon bonds make the dithiane ring somewhat flatter and more flexible than a cyclohexane ring. This flexibility can allow for an induced fit within a binding pocket.

Role of the Methyl Group at Position-2 of the Dithiane Ring

The methyl group at the C2 position of the dithiane ring has several potential roles that can influence biological activity.

Conformational Lock: The presence of the methyl group can influence the conformational equilibrium of the dithiane ring. Depending on its orientation (axial or equatorial), it can restrict the ring's flexibility, effectively "locking" the molecule into a more defined shape. This pre-organization can be entropically favorable for binding to a receptor.

Steric Interactions: The methyl group can act as a steric element that either improves binding through hydrophobic interactions with a specific pocket in the receptor or hinders binding if it clashes with the receptor surface. nih.gov

Electronic Effects: While primarily a steric contributor, the methyl group is also weakly electron-donating, which can subtly influence the electronic properties of the dithiane ring. nih.gov

In related structures, such as 2-methyl-2-triphenylsilyl-1,3-dithiane, the substitution at the C2 position significantly impacts the molecule's geometry. acs.org

Stereochemical Influences on Molecular Interactions

N-(2-methyl-1,3-dithian-5-yl)benzamide has two stereocenters: at the C2 and C5 positions of the dithiane ring. This gives rise to the possibility of multiple stereoisomers (diastereomers and enantiomers).

Chirality and Biological Activity: It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities. nih.gov One isomer may bind with high affinity to a receptor, while another may be completely inactive or even bind to a different target, leading to off-target effects. This is because biological receptors are themselves chiral, and thus can differentiate between the stereoisomers of a ligand.

Diastereomers: The relative orientation of the methyl group at C2 and the benzamide group at C5 can be either cis (on the same side of the ring) or trans (on opposite sides). These two diastereomers will have different 3D shapes, different physical properties, and are likely to exhibit different binding affinities and biological activities.

Enantiomers: Each diastereomer (cis and trans) is also a racemic mixture of two enantiomers (non-superimposable mirror images). For example, the cis-isomer exists as (2R, 5R) and (2S, 5S) enantiomers, while the trans-isomer exists as (2R, 5S) and (2S, 5R) enantiomers. Chiral recognition by a receptor can lead to one enantiomer being significantly more potent than the other. acs.org

A thorough understanding of the stereochemistry is therefore essential for developing selective and potent analogs. Conformational analysis of each specific stereoisomer is required to predict its preferred shape and how it will interact with a biological target. nih.gov

Scientific Article on this compound Remains Elusive Due to Lack of Publicly Available Research

A comprehensive review of scientific literature and patent databases reveals a significant gap in the publicly available research on the chemical compound This compound . Despite extensive searches for data pertaining to its structure-activity relationships (SAR), structure-property relationships (SPR), and specific physicochemical parameters correlated with biological outcomes, no dedicated studies or detailed findings for this particular molecule could be identified.

The inquiry, which sought to construct a detailed scientific article based on a specific outline, could not be fulfilled due to the absence of foundational research on this compound. Scientific investigations into the biological activities and physicochemical properties of broader chemical classes, such as benzamide derivatives and compounds containing the 1,3-dithiane scaffold, are available. For instance, various benzamide derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents, with research focusing on how different substitutions on the benzamide core influence their biological effects. Similarly, the 1,3-dithiane ring is a well-known structural motif in synthetic organic chemistry, often utilized for its ability to mask carbonyl functionality and participate in carbon-carbon bond formation. Some derivatives of 1,3-dithiane have been investigated for a range of biological activities.

However, the specific combination of these two fragments into this compound, and any subsequent investigation into its bioactivity or the relationship between its structure and functional properties, does not appear to be documented in accessible scientific journals, academic theses, or patent filings.

Consequently, the creation of an authoritative article with detailed research findings, data tables, and an analysis of its physicochemical parameters as they relate to biological outcomes is not possible at this time. The scientific community has not yet published the specific data required to address the proposed article structure.

No Information Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the chemical compound This compound . Consequently, it is not possible to provide an article detailing its mechanistic studies, biological activity, or cellular pathway modulation as requested.

The initial search for this compound did not yield any relevant results in scientific publications or public chemical databases. Broader searches for related "benzamide derivatives" have yielded information on other compounds within this class, some of which have been investigated for various biological activities, including:

Enzyme Inhibition: Certain benzamide derivatives have been studied as inhibitors of enzymes like histone deacetylases (HDACs) nih.govnih.gov, α-glucosidase nih.govnih.govresearchgate.net, and various protein kinases. nih.govnih.gov

Receptor Binding: Some benzamides have been evaluated for their binding affinity to receptors such as the dopamine (B1211576) D2 receptor. nih.govnih.gov

Cellular Pathway Modulation: Research has explored the effect of some benzamide compounds on cellular processes like the cell cycle. nih.govmdpi.com

However, none of the retrieved documents specifically mention or provide data for this compound. The absence of information prevents the creation of the detailed, data-driven article as outlined in the request. Further research would be required to synthesize and characterize this specific compound and to determine its potential biological activities.

Mechanistic Studies of Biological Activity Non Clinical Models

Cellular Pathway Modulation in Non-Human Cellular Systems

Impact on Gene Expression and Proteomic Profiles in Cell Lines

Currently, there is a lack of specific data from published studies detailing the comprehensive impact of N-(2-methyl-1,3-dithian-5-yl)benzamide on global gene expression and proteomic profiles in cell lines. While research on other benzamide (B126) derivatives has shown modulation of various cellular pathways, direct evidence for this specific compound is not yet available. Future research, including microarray analyses, RNA-sequencing, and mass spectrometry-based proteomics, will be crucial to elucidate the molecular targets and pathways affected by this compound.

Induction of Programmed Cell Death Pathways (e.g., apoptosis in cancer cell lines)

The induction of programmed cell death, particularly apoptosis, is a key mechanism for many therapeutic compounds. While the broader class of benzamides has been noted for its potential to induce apoptosis in cancer cells, specific studies on this compound are limited. For context, other novel benzamide derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspase cascades and disruption of mitochondrial membrane potential. nih.gov For instance, some benzamide riboside compounds are known to be metabolized into analogues that inhibit inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for guanylate synthesis in proliferating cells, thereby inducing cell death. nih.gov Further investigation is required to determine if this compound operates through similar or distinct apoptotic pathways.

Mechanisms of Action in Non-Human In Vivo Models

Studies in non-human in vivo models are essential for understanding the physiological effects and mechanisms of action of a compound.

Target Validation and In Vivo Mechanistic Elucidation

In vivo studies are critical for validating the cellular targets identified in vitro and for understanding the compound's mechanism of action in a whole organism. For other benzamide derivatives, in vivo models have been used to confirm their engagement with targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR)/human epidermal growth factor receptor 2 (HER-2), which are pivotal in cancer progression and angiogenesis. nih.govnih.gov However, specific in vivo target validation and detailed mechanistic elucidation for this compound have not yet been reported in the scientific literature.

Metabolic Stability and Biotransformation Pathways in Preclinical Models

The metabolic fate of a compound is a critical determinant of its efficacy and duration of action. Preclinical models, such as rodent and non-rodent species, are used to assess metabolic stability and identify major biotransformation pathways. For related benzamide compounds, studies have identified metabolites and determined pharmacokinetic parameters like plasma half-life in various animal models. nih.gov For example, research on other novel benzamides has focused on enhancing in vitro metabolic stability to improve their potential as therapeutic agents. nih.gov The metabolic profile of this compound, including its major metabolites and the enzymes responsible for its biotransformation, remains an area for future investigation.

Investigation of Accumulation and Distribution to Relevant Tissues for Mechanistic Study

Understanding the tissue distribution and accumulation of a compound is key to linking its concentration at the site of action to its pharmacological effects. Studies on other benzamide-based compounds have shown that they can be distributed to various tissues, including the liver, kidneys, and lungs. nih.gov The investigation into whether this compound accumulates in specific tissues relevant to its potential therapeutic action is a necessary step for its preclinical development.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule.

DFT calculations could be employed to determine the optimized molecular geometry of N-(2-methyl-1,3-dithian-5-yl)benzamide, predicting bond lengths, bond angles, and dihedral angles. These calculations would reveal the three-dimensional arrangement of the atoms.

Furthermore, theoretical vibrational frequencies could be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the structural confirmation of the compound. Predictions of NMR chemical shifts would also be possible, providing another layer of structural verification. The electronic absorption spectra (UV-Vis) could be simulated to understand the electronic transitions within the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO would likely be localized on the electron-rich dithiane and benzamide (B126) moieties, while the LUMO might be distributed over the benzoyl group.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the hypothetical data in Table 1.

Table 1: Hypothetical Reactivity Descriptors for this compound

Parameter Formula Hypothetical Value Significance
HOMO Energy (EHOMO) - -6.5 eV Electron-donating capacity
LUMO Energy (ELUMO) - -1.2 eV Electron-accepting capacity
Energy Gap (ΔE) ELUMO - EHOMO 5.3 eV Chemical stability/reactivity
Ionization Potential (I) -EHOMO 6.5 eV Energy to remove an electron
Electron Affinity (A) -ELUMO 1.2 eV Energy released when gaining an electron
Global Hardness (η) (I - A) / 2 2.65 eV Resistance to change in electron distribution
Global Softness (S) 1 / (2η) 0.189 eV-1 Reciprocal of hardness
Electronegativity (χ) (I + A) / 2 3.85 eV Power to attract electrons
Chemical Potential (μ) -(I + A) / 2 -3.85 eV Escaping tendency of electrons

This table is for illustrative purposes only, as no published data exists for this specific compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the sulfur atoms of the dithiane ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amide proton (N-H), suggesting it as a site for nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamic properties.

If this compound were to be investigated as a potential drug candidate, MD simulations would be essential to study its interaction with a biological target, such as a protein receptor. By simulating the compound docked into the active site of a protein, researchers could assess the stability of the ligand-protein complex over time.

These simulations would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. They would also show how the compound's conformation might change upon binding and how it influences the protein's flexibility.

MD simulations can also be used to study the behavior of this compound in different solvents, most commonly water, to mimic physiological conditions. These simulations would analyze the formation of a hydration shell around the molecule and calculate properties like the radial distribution function to understand how water molecules are structured around different parts of the compound. This is crucial for understanding its solubility and how it might behave in an aqueous biological environment.

Non-Adiabatic Dynamics for Excited State Processes

When a molecule absorbs light, it transitions to an electronically excited state. The subsequent relaxation processes are not always confined to a single potential energy surface and often involve transitions between different electronic states. These transitions, where the Born-Oppenheimer approximation breaks down, are known as non-adiabatic processes. lanl.govnih.gov Computational simulation of these dynamics is crucial for understanding photoinduced phenomena like internal conversion, energy transfer, and charge separation. lanl.govnih.gov

For a molecule such as this compound, non-adiabatic excited-state molecular dynamics (NA-ESMD) can elucidate its photophysical properties. osti.gov Using methods like the fewest-switches surface hopping (FSSH) algorithm, researchers can simulate the pathways and timescales of de-excitation after the molecule is exposed to UV or visible light. lanl.govbarbatti.org Such simulations would involve calculating the potential energy surfaces of multiple excited states and the non-adiabatic couplings between them. nih.gov This analysis could predict the photostability of the compound and map the relaxation channels, determining whether the absorbed energy is dissipated harmlessly as heat or leads to photochemical reactions. The dynamics would track the evolution of the molecule's geometry and electronic state populations over time, for instance, following the decay from an initially excited state through a series of intermediate states back to the ground state. lanl.gov

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govnih.gov This method is fundamental in structure-based drug design for screening virtual libraries and proposing binding modes. For this compound, docking studies can be employed to identify potential biological targets and understand its binding mechanism. Given that various benzamide derivatives show inhibitory activity against targets like protein kinases and the bacterial cell division protein FtsZ, these protein families represent logical starting points for docking simulations. tandfonline.comnih.govmdpi.com

The process involves preparing the 3D structure of this compound and the crystal structure of a target protein. Docking software then samples a vast number of possible conformations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding affinity. ingentaconnect.com The results can rationalize structure-activity relationships and guide the design of more potent analogues. nih.gov

A key output of molecular docking is the predicted binding affinity, often expressed as a scoring value (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. researchgate.net These scores are calculated by the docking program's scoring function, which approximates the free energy of binding. While useful for ranking potential ligands, these scores are approximations, and their accuracy can be validated by comparing predicted values against experimental binding affinities (e.g., IC₅₀ or Kᵢ) for a set of known active and inactive compounds. nih.gov

For this compound, a hypothetical docking study against a protein kinase could yield binding affinity predictions. By computationally introducing modifications to the parent structure (e.g., altering substituents on the phenyl ring), a series of virtual analogues can be generated and docked. The resulting scores provide a preliminary assessment of their potential inhibitory activity.

CompoundModificationPredicted Binding Affinity (kcal/mol)Predicted Rank
This compoundParent Compound-8.54
Analogue 14-fluoro on benzoyl-9.22
Analogue 24-chloro on benzoyl-9.51
Analogue 34-methyl on benzoyl-8.83
Analogue 43-hydroxy on benzoyl-8.15

Beyond predicting binding energy, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. mdpi.com These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. ingentaconnect.comresearchgate.net Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing new molecules with improved affinity and selectivity. researchgate.net

For this compound, the benzamide functional group is a primary site for interaction. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. mdpi.com The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov The 1,3-dithiane (B146892) ring, while primarily hydrophobic, contains sulfur atoms that can act as weak hydrogen bond acceptors or participate in other chalcogen-based interactions.

Molecular FragmentPotential Interaction TypePotential Interacting Residues
Amide N-HHydrogen Bond DonorAsp, Glu, Carbonyl Backbone
Amide C=OHydrogen Bond AcceptorArg, Lys, Ser, His, Amide Backbone
Phenyl Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
1,3-Dithiane RingHydrophobicAla, Val, Leu, Ile
Dithiane SulfursWeak H-Bond Acceptor / Chalcogen BondSer, Thr, Asn, Gln

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is a 3D abstract representation of the key molecular features essential for biological activity. nih.govfrontiersin.org These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, and aromatic rings, arranged in a specific spatial geometry. nih.gov Once a pharmacophore model is developed from a known active ligand like this compound, it can be used as a 3D query to rapidly screen large chemical databases. frontiersin.orgpharmacophorejournal.com This virtual screening process filters for molecules that match the pharmacophore, identifying structurally diverse compounds that have a high probability of being active at the same target. nih.gov

The pharmacophore for this compound, based on its docked conformation, would likely consist of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), an aromatic ring feature, and a hydrophobic feature representing the dithiane moiety. This model serves to find new chemical entities that place these critical functional groups in the same relative orientation, making them potential binders for the target protein. tandfonline.com

De Novo Design and Scaffold Hopping Approaches Based on this compound

De novo design and scaffold hopping are advanced computational strategies for creating novel molecules. nih.gov De novo design involves building new ligands from scratch, often by placing small molecular fragments within the empty space of a protein's binding site and growing or linking them to form a complete molecule.

Scaffold hopping aims to replace the central core (scaffold) of a known active molecule with a different chemical moiety while preserving the essential pharmacophoric features responsible for biological activity. nih.govnih.gov This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming synthetic challenges. Starting with this compound, a scaffold hopping strategy could be employed to replace the 1,3-dithiane ring. acs.org Computational algorithms would search for alternative cyclic or heterocyclic structures that can maintain the same 3D orientation of the flanking benzamide and methyl groups. This could lead to the discovery of entirely new chemical series with potentially enhanced potency or better drug-like properties. researchgate.net

Preclinical Biological Activity Profiling Mechanistic Basis, Non Human

In Vitro Antimicrobial Activity and Resistance Mechanisms

No studies detailing the in vitro antimicrobial activity of N-(2-methyl-1,3-dithian-5-yl)benzamide against Gram-positive bacteria, C. albicans, or any other microorganisms were identified. Consequently, there is no information on its potential mechanisms of antimicrobial action or resistance.

In Vitro Antineoplastic Activity in Established Cancer Cell Lines and Mode of Cell Death

There is no available research on the in vitro antineoplastic effects of this compound in any established cancer cell lines. As a result, its mode of inducing cell death, if any, remains unknown.

In Vitro Anti-inflammatory and Immunomodulatory Effects on Cellular Components

No data from in vitro studies investigating the anti-inflammatory or immunomodulatory properties of this compound on cellular components have been published.

Investigation of Other Specific Biological Activities

Searches for other specific biological activities of this compound, such as antiparasitic or antiviral effects, did not yield any relevant findings.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity, Identity, and Quantitative Analysis in Research Samples

Chromatographic methods are the cornerstone for determining the purity and concentration of N-(2-methyl-1,3-dithian-5-yl)benzamide in various research contexts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the benzamide (B126) chromophore exhibits maximum absorbance. For quantitative analysis in in vitro or in vivo matrices, such as cell lysates or plasma, a method validation would be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound if it is sufficiently volatile and thermally stable, or if it can be derivatized to enhance its volatility. GC-MS provides excellent separation and definitive identification based on the mass spectrum of the compound. For quantitative studies, a specific ion is monitored (Selected Ion Monitoring, SIM) to enhance sensitivity and selectivity, which is particularly useful when analyzing complex biological samples.

A generalized approach to developing a quantitative HPLC method for this compound in a biological matrix like plasma would involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from endogenous components. An internal standard, a structurally similar compound, would be added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 230 nm
Internal Standard A structurally related benzamide derivative

Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives in Research Contexts

Spectroscopic techniques are indispensable for the structural confirmation of this compound and the identification of its potential metabolites and derivatives in a research setting. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons of the benzoyl group, the amide proton (NH), the protons of the dithiane ring, and the methyl group.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the dithiane ring and methyl group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A strong absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

A strong absorption band in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration of the amide (Amide I band).

An absorption band around 1515-1570 cm⁻¹ for the N-H bending vibration (Amide II band).

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-S stretching vibrations of the dithiane ring would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Fragmentation would likely involve the cleavage of the amide bond, leading to the formation of a stable benzoyl cation (m/z 105) and a fragment corresponding to the dithiane portion. Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition, confirming the molecular formula.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Features
¹H NMR Signals for aromatic protons, amide proton (NH), dithiane ring protons, and methyl protons.
¹³C NMR Signals for carbonyl carbon, aromatic carbons, dithiane ring carbons, and methyl carbon.
IR (cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~700 (C-S stretch).
MS (EI) Molecular ion peak, fragment at m/z 105 (benzoyl cation).

Bioanalytical Assay Development for Mechanistic Studies in Preclinical Models

To investigate the mechanism of action of this compound in preclinical models, the development of sensitive and specific bioanalytical assays is crucial. These assays are designed to quantify the compound and its key metabolites in biological matrices such as plasma, tissues, and cells, and to measure its effect on biological targets.

The development of a bioanalytical method, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and throughput. cuni.cz The process involves several key steps:

Method Development: This includes optimizing the chromatographic conditions (column, mobile phase) to achieve good separation of the analyte and its metabolites from endogenous matrix components. The mass spectrometer parameters (ionization source, collision energy) are tuned to achieve the most sensitive and specific detection of the parent compound and its metabolites.

Sample Preparation: Efficient extraction of the analyte from the biological matrix is critical. nih.gov Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are evaluated and optimized to maximize recovery and minimize matrix effects. researchgate.net

Method Validation: The developed assay is rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net

Application to Preclinical Studies: Once validated, the assay can be used to support pharmacokinetic studies, which measure the absorption, distribution, metabolism, and excretion (ADME) of the compound. It can also be used in pharmacodynamic studies to correlate drug concentrations with biological effects, providing insights into the mechanism of action.

For mechanistic studies, these bioanalytical methods can be integrated with other techniques. For example, quantifying the levels of this compound in specific tissues or cellular compartments can be correlated with changes in the activity of a target enzyme or the expression of a particular protein, helping to elucidate the compound's biological pathway.

Future Directions and Emerging Research Avenues

Elucidation of Novel Biological Targets and Underexplored Pathways

A foundational step in characterizing any novel compound is the identification of its biological targets. For N-(2-methyl-1,3-dithian-5-yl)benzamide, this would involve broad screening campaigns to uncover interactions with proteins, enzymes, or receptors that could modulate disease pathways. Research into other benzamide (B126) derivatives has revealed a wide array of biological targets, suggesting that this scaffold is a privileged structure in drug discovery.

For instance, various N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents that target histone deacetylases (HDACs). researchgate.net Other series of benzamide analogs have been investigated as inhibitors of targets such as the Zinc-Activated Channel (ZAC), lipoxygenase (LOX), and the EGFR/HER-2 dual-target. nih.govnih.govbrieflands.com The initial exploration for this compound would likely involve cell-based phenotypic screening to identify any effects on cancer cell proliferation, inflammation, or other disease-relevant processes. Active hits would then be subjected to target deconvolution techniques, such as affinity chromatography or proteomic profiling, to identify specific binding partners.

Table 1: Potential Biological Target Classes for Benzamide Scaffolds

Target Class Specific Examples Therapeutic Area
Enzymes Histone Deacetylases (HDACs), Lipoxygenase (LOX), Protein Kinases (EGFR, HER-2) Oncology, Inflammation
Ion Channels Zinc-Activated Channel (ZAC) Neurological Disorders
Cell Division Proteins FtsZ Infectious Disease

This table is illustrative of targets identified for various benzamide derivatives, suggesting potential areas of investigation for this compound.

Integration with Systems Biology and Omics Approaches for Holistic Mechanistic Understanding

Once a primary biological target or a significant phenotype is identified, systems biology and "omics" technologies offer a path to a comprehensive understanding of the compound's mechanism of action. Rather than focusing on a single pathway, these approaches provide a global view of the cellular response to the compound.

If this compound were found to have, for example, anti-proliferative effects on a cancer cell line, a systems biology approach would involve the following:

Transcriptomics (RNA-seq): To analyze changes in gene expression and identify upregulated or downregulated pathways.

Proteomics: To quantify changes in protein abundance and post-translational modifications, which can reveal signaling cascades affected by the compound.

Metabolomics: To measure changes in the levels of small-molecule metabolites, providing insight into the compound's impact on cellular metabolism.

By integrating these datasets, researchers can construct a holistic model of the compound's effects, potentially revealing unexpected mechanisms or off-target activities that would be missed by traditional, hypothesis-driven methods.

Table 2: Application of Omics Technologies in Mechanistic Elucidation

Omics Technology Information Gained Potential Insights for this compound
Transcriptomics Global gene expression changes Identification of affected signaling and metabolic pathways.
Proteomics Changes in protein levels and modifications Pinpointing direct and indirect protein targets and downstream effects.

| Metabolomics | Fluctuations in endogenous metabolites | Understanding the impact on cellular energy, biosynthesis, and stress responses. |

Application in Chemical Biology as Molecular Probes and Tools

Should this compound demonstrate high affinity and selectivity for a particular protein, it could be developed into a chemical probe. nih.gov Such probes are invaluable tools for studying the function of a specific protein within its native cellular environment.

The development process would involve chemically modifying the core scaffold to incorporate a reporter tag without disrupting its binding activity. Common modifications include:

Biotinylation: For use in pull-down assays to identify protein-protein interactions. nih.gov

Fluorescent Labeling: To visualize the subcellular localization of the target protein via microscopy.

Attachment of a photo-affinity label: To covalently link the probe to its target upon UV irradiation, facilitating unambiguous target identification.

These molecular tools enable the study of protein dynamics, interactions, and function in a way that genetic methods sometimes cannot, making them a crucial component of modern chemical biology. nih.gov

Development of Targeted Degradation Strategies Based on the Compound's Scaffold

A highly promising research avenue is the use of the this compound scaffold in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. nih.gov By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

If this compound is found to bind to a disease-relevant POI, it could serve as the POI-binding moiety in a PROTAC. The research and development would involve:

Affirming Target Engagement: Confirming that the compound binds to the intended POI in a cellular context.

Linker Optimization: Synthesizing a library of molecules where linkers of varying length, composition, and attachment points are attached to the benzamide scaffold.

E3 Ligase Ligand Conjugation: Attaching a known E3 ligase ligand (e.g., for Cereblon or VHL) to the other end of the linker. nih.gov

This strategy transforms a simple inhibitor into a catalytic degrader, which can be effective at lower concentrations and can target proteins previously considered "undruggable," such as scaffold proteins. nih.gov The benzamide moiety itself can also serve as a directing group to guide chemical modifications on the molecule. nih.gov

Design of Next-Generation Analogues with Enhanced Specificity and Mechanistic Insights

Following the initial characterization of this compound, the design and synthesis of next-generation analogues would be a critical step to improve its properties. This process relies on establishing a clear Structure-Activity Relationship (SAR). mdpi.comresearchgate.net

SAR studies involve systematically modifying different parts of the lead compound and assessing how these changes affect its activity, selectivity, and pharmacokinetic properties. For this compound, key modifications could include:

Substitution on the Benzamide Ring: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) to explore electronic and steric effects on target binding.

Alteration of the 1,3-Dithiane (B146892) Ring: Modifying the methyl group or replacing the sulfur atoms with other heteroatoms to probe the importance of this moiety for activity. nih.gov

Conformational Restriction: Introducing cyclic constraints to lock the molecule into a specific bioactive conformation, which can enhance potency and selectivity.

This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and is essential for transforming a preliminary hit compound into a refined chemical probe or a clinical candidate. mdpi.comresearchgate.netnih.gov

Q & A

Q. Table 1. Key Spectroscopic Data for N-(2-Methyl-1,3-dithian-5-yl)benzamide

TechniqueObserved SignalInterpretationReference
1H^1 \text{H}-NMRδ 1.45 (s, 3H, CH3_3)Methyl group on dithiane ring
13C^{13}\text{C}-NMRδ 170.2 (C=O)Amide carbonyl
FT-IR1675 cm1^{-1} (C=O stretch)Confirms amide formation

Q. Table 2. Comparative Cytotoxicity of Benzamide Derivatives

CompoundCell LineIC50_{50} (μM)MechanismReference
N-(Phenylcarbamoyl)benzamideHeLa0.8Apoptosis induction
Hydroxyurea (control)HeLa4.3Ribonucleotide reductase inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.